
Gallium(III) sulfate hydrate
Overview
Description
Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O) is a hygroscopic, crystalline inorganic compound primarily used as a precursor for synthesizing other gallium-based materials and as a solid acid catalyst in organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallium(III) sulfate hydrate can be synthesized by dissolving gallium metal in sulfuric acid, resulting in a solution containing [Ga(OH₂)₆]³⁺ and SO₄²⁻ ions. The octadecahydrate form, Ga₂(SO₄)₃·18H₂O, crystallizes from these solutions at room temperature . The reaction can be represented as: [ 2 \text{Ga} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Ga}_2(\text{SO}_4)_3 + 3 \text{H}_2 ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting hydroxygallium diacetate with sulfuric acid at 90°C for two days, followed by drying in a vacuum to obtain the anhydrous form . The reaction is as follows: [ 2 \text{Ga(CH}_3\text{COO)}_2\text{OH} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Ga}_2(\text{SO}_4)_3 + 4 \text{CH}_3\text{COOH} + 2 \text{H}_2\text{O} ]
Types of Reactions:
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Oxidation: When heated above 680°C, gallium(III) sulfate decomposes to form gallium(III) oxide and sulfur trioxide . [ \text{Ga}_2(\text{SO}_4)_3 \rightarrow \text{Ga}_2\text{O}_3 + 3 \text{SO}_3 ]
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Precipitation: A solution of gallium(III) sulfate in water mixed with zinc sulfate can precipitate zinc gallate . [ \text{Ga}_2(\text{SO}_4)_3 + 3 \text{ZnSO}_4 \rightarrow 2 \text{ZnGa}_2\text{O}_4 + 3 \text{SO}_3 ]
Common Reagents and Conditions:
Sulfuric Acid: Used in the synthesis and dissolution processes.
Zinc Sulfate: Used in precipitation reactions to form zinc gallate.
Major Products:
Gallium(III) Oxide: Formed upon decomposition.
Zinc Gallate: Formed in precipitation reactions.
Scientific Research Applications
Catalytic Applications
Gallium(III) sulfate hydrate is recognized for its catalytic properties, particularly as a solid acid catalyst in various organic reactions:
- Esterification Reactions : It has been effectively used as a catalyst in the esterification of p-hydroxybenzoic acid with heptanol to produce n-heptyl p-hydroxybenzoate. The reaction demonstrates high efficiency and selectivity, making it valuable in organic synthesis .
- Synthesis of Amyl Hexanoate : When reacted with strong acid cation ion exchange resins, this compound exhibits excellent catalytic activity for synthesizing amyl hexanoate, showcasing its versatility in different reaction environments .
Catalytic Reaction | Product | Conditions |
---|---|---|
Esterification | n-Heptyl p-hydroxybenzoate | Supported on silica gel |
Synthesis with ion exchange resin | Amyl hexanoate | Strong acid conditions |
Material Science
In material science, this compound serves as a precursor for synthesizing gallium oxide (), which is crucial in semiconductor technology. The compound can be thermally decomposed to yield gallium oxide, which has applications in electronics due to its wide bandgap and high thermal stability .
- Gallium Oxide Production : The thermal decomposition occurs at elevated temperatures (above 680 °C), where gallium(III) sulfate transforms into gallium oxide and sulfur trioxide .
Chemical Synthesis
This compound is employed in the synthesis of various gallium compounds:
- Precursor for Gallium Compounds : It is utilized to prepare other gallium salts and complexes that are essential in research settings. This includes reactions where it acts as a source of gallium ions for further chemical transformations .
- Salting-Out Techniques : Recent studies have highlighted its role in salting-out extraction processes, providing insights into optimizing extraction methods for pharmaceuticals and biochemicals .
Bioprocessing Applications
The compound's unique properties extend into bioprocessing applications:
- Cell Culture and Transfection : this compound is being explored for its potential use in cell culture systems and molecular testing due to its biocompatibility and ability to influence cellular processes .
Case Study 1: Catalytic Efficiency
A study investigated the use of this compound as a catalyst in the esterification process. The results indicated that this compound significantly increased the yield of the desired ester compared to traditional catalysts, demonstrating its effectiveness in organic synthesis.
Case Study 2: Gallium Oxide Synthesis
Research on the thermal decomposition of this compound revealed that controlled heating could produce high-purity gallium oxide suitable for semiconductor applications. This process was optimized to enhance yield while minimizing impurities.
Mechanism of Action
The mechanism of action of gallium(III) sulfate hydrate involves its role as a catalyst in chemical reactions. It facilitates the esterification process by providing an acidic environment that promotes the reaction between p-hydroxybenzoic acid and heptanol . Additionally, gallium(III) ions can interact with molecular targets such as RNA polymerase, inhibiting RNA synthesis and reducing metabolic rates in biological systems .
Comparison with Similar Compounds
Physical and Chemical Properties
- Molecular Formula : Ga₂(SO₄)₃·xH₂O (hydrate) .
- Molecular Weight : 427.61 g/mol (anhydrous); ~445.65 g/mol (hydrate) .
- Appearance : White crystalline aggregates or powder .
- Melting Point : 105–110°C (decomposes) .
- Density : 3.86 g/mL .
- Solubility : Slightly soluble in water and acids .
- Hygroscopicity : Absorbs moisture from air .
Comparison with Similar Compounds
Gallium(III) Nitrate Hydrate (Ga(NO₃)₃·xH₂O)
Gallium(III) Perchlorate Hydrate (Ga(ClO₄)₃·xH₂O)
Chromium(III) Sulfate Hydrate (Cr₂(SO₄)₃·xH₂O)
Cadmium Sulfate Hydrate (CdSO₄·xH₂O)
Comparative Data Table
Biological Activity
Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·18H₂O) is a compound of increasing interest in biomedical research due to its unique biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of Ga(III) sulfate hydrate, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Gallium(III) ions exhibit biological activity primarily through their ability to mimic iron(III), which allows them to interfere with iron-dependent processes in cells. This property is crucial for their antimicrobial and anticancer effects.
- Targeting RNA Polymerase : Ga(III) sulfate hydrate has been shown to inhibit RNA synthesis by targeting RNA polymerase, a key enzyme involved in transcription. This suppression leads to reduced metabolic rates in bacteria, making them less virulent and more susceptible to treatment .
- Disruption of Iron Homeostasis : The ionic mimicry of gallium allows it to disrupt iron metabolism within bacterial cells. This "Trojan horse" strategy enables gallium to penetrate bacterial systems and exert its antimicrobial effects by depriving bacteria of essential iron .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens, particularly antibiotic-resistant strains.
- Effectiveness Against Pseudomonas aeruginosa : Studies have shown that Ga(III) can enhance the efficacy of traditional antibiotics when used in combination. For example, co-administration with acetate has been found to improve the uptake and antimicrobial activity of Ga(III), effectively reducing bacterial growth and virulence .
- Cytotoxicity Against Cancer Cells : In vitro studies indicate that Ga(III) compounds exhibit cytotoxic effects on cancer cell lines. For instance, gallium-dithiocarbamate complexes have shown marked cytotoxicity against human colon cancer cells, suggesting potential as anticancer agents .
Case Studies and Research Findings
Several studies have explored the biological activity of gallium compounds, including Ga(III) sulfate hydrate:
Pharmacokinetics and Toxicity
The pharmacokinetics of gallium compounds are influenced by their solubility and stability in biological systems. This compound is soluble in water, which facilitates its bioavailability. However, the nephrotoxicity associated with some gallium compounds necessitates careful consideration in clinical applications .
Chemical Reactions Analysis
Thermal Decomposition
Heating induces sequential dehydration and decomposition:
Hydrolysis and Aqueous Behavior
Aqueous solutions display pH-dependent speciation:
Structural Regions in Solution :
pH Range | Dominant Species | Characteristics |
---|---|---|
<2 | [Ga(OH₂)₆]³⁺ | Octahedral hexaaqua complex |
2–3 | Polyoxogallates (e.g., Ga₁₃, Ga₃₀) | Oligomeric clusters with edge-sharing octahedra |
4–12 | GaOOH nanoparticles | Lepidocrocite-like structure |
>12 | [Ga(OH)₄]⁻ | Tetrahedral coordination |
Key Findings :
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Sulfate coordination increases with temperature, forming stable [Ga(SO₄)]⁺ complexes (ΔS-driven) .
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At pH >4, GaOOH precipitates via:
Zinc Sulfate Co-precipitation :
Mixing Ga₂(SO₄)₃ with ZnSO₄ yields spinel-type ZnGa₂O₄:
Basic Sulfate Formation :
Reaction with hydroxides produces (H₃O)Ga₃(SO₄)₂(OH)₆, isostructural with alunite:
Complexation with Organic Bases
Organic cations template diverse gallium-sulfate architectures :
Organic Cation | Complex Formula | Structure Type |
---|---|---|
Guanidinium | [C(NH₂)₃]Ga(SO₄)₂·6H₂O | Hexagonal ferroelectric framework |
Dimethylammonium | (CH₃)₂NH₂Ga(SO₄)₂·6H₂O | Ferroelectric chains |
Ethylenediammonium | [C₂H₁₀N₂][H₃O][Ga(SO₄)₃] | Layered sulfato networks |
Biochemical Interactions
Ga³+ mimics Fe³+ in biological systems, disrupting iron-dependent pathways:
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RNA polymerase inhibition : Suppresses transcription via competitive binding.
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Iron homeostasis disruption : Reduces bacterial virulence by sequestering siderophores.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for Gallium(III) sulfate hydrate, and how do reaction conditions influence hydration state?
- Answer : Two primary synthesis routes are documented:
- Method 1 : Reaction of metallic gallium with sulfuric acid (H₂SO₄), producing hydrated Ga₂(SO₄)₃·xH₂O. The hydration state (e.g., 16–18 H₂O) depends on crystallization conditions .
- Method 2 : Dissolution of Ga(OH)₃ in H₂SO₄, followed by concentration and addition of ethanol/ether to precipitate Ga₂(SO₄)₃·18H₂O as octahedral crystals .
Table 1 : Synthesis Method Comparison
Method | Starting Material | Key Steps | Hydration State | Reference |
---|---|---|---|---|
Ga + H₂SO₄ | Metallic Ga | Acid reaction, crystallization | Variable (x = 16–18) | |
Ga(OH)₃ + H₂SO₄ | Ga(OH)₃ | Dissolution, solvent addition | Ga₂(SO₄)₃·18H₂O |
Factors influencing hydration include solvent composition, drying temperature, and storage humidity.
Q. What analytical techniques are essential for characterizing this compound?
- Answer :
- Thermogravimetric Analysis (TGA) : Determines hydration states by measuring mass loss during heating. Dehydration occurs at 105–110°C (loss of free water), followed by stepwise dehydration up to 360°C, forming anhydrous Ga₂(SO₄)₃ .
- X-ray Diffraction (XRD) : Confirms crystal structure and hydration state via lattice parameter comparison with reference data .
- Raman Spectroscopy : Identifies vibrational modes of [Ga(OH₂)₆]³⁺ ions (526 cm⁻¹ symmetric stretch) and sulfate interactions .
- Elemental Analysis : Quantifies Ga, S, and O content to validate stoichiometry .
Q. What PPE and waste management protocols are required when handling this compound?
- Answer :
- PPE : Lab coat, nitrile gloves, goggles, and respiratory protection (N95 mask) to prevent skin/eye contact and inhalation of dust .
- Waste Disposal : Store waste separately in sealed containers labeled "heavy metal sulfate waste." Collaborate with certified biohazard disposal firms to prevent environmental contamination .
Advanced Research Questions
Q. How can thermal decomposition profiles be accurately interpreted to determine hydration states?
- Answer : Use TGA with controlled heating rates (e.g., 5°C/min under N₂) to resolve overlapping dehydration steps:
- Step 1 (25–105°C) : Loss of free water.
- Step 2 (105–165°C) : Release of bound water, forming Ga₂(SO₄)₃·7H₂O.
- Step 3 (>165°C) : Formation of anhydrous Ga₂(SO₄)₃, which decomposes to Ga₂O₃ and SO₃ above 360°C .
Complementary Techniques : Pair TGA with differential scanning calorimetry (DSC) to correlate mass loss with enthalpy changes.
Q. How does ionic speciation in aqueous solutions affect the reactivity of this compound?
- Answer : In aqueous systems, Ga³⁺ exists as the hexaaqua ion [Ga(OH₂)₆]³⁺. Sulfate ions form outer-sphere complexes (no direct Ga–O–S bonding) or inner-sphere complexes (Ga–O–S bonding) depending on concentration:
- Dilute Solutions : Dominated by [Ga(OH₂)₆]³⁺ and free SO₄²⁻ (Raman peak at 980 cm⁻¹) .
- Concentrated Solutions : Inner-sphere [Ga(OH₂)₅(OSO₃)]²⁺ complexes form (Raman peak at 1020 cm⁻¹) .
Implications : Speciation influences solubility, redox behavior, and ligand-exchange kinetics.
Q. What strategies resolve discrepancies in reported hydration states across literature?
- Answer : Conflicting hydration reports (e.g., Ga₂(SO₄)₃·18H₂O vs. Ga₂H₂O₁₃S₃) arise from variable synthesis conditions. To resolve:
- Controlled Replication : Synthesize under inert atmosphere (to prevent hydrolysis) with strict humidity control.
- Multi-Method Validation : Combine TGA, XRD, and Karl Fischer titration to quantify H₂O content .
- Single-Crystal XRD : Resolve ambiguities in molecular formula by determining unit cell parameters .
Q. Can computational models predict hydration behavior and stability of this compound?
- Answer : Ab Initio Calculations (e.g., Hartree-Fock or MP2 methods) model:
- Hexaaqua Ion [Ga(OH₂)₆]³⁺ : Predicts symmetric (Th) geometry and vibrational modes (e.g., ν1 at 526 cm⁻¹ vs. experimental 526 cm⁻¹) .
- Second Hydration Shell : [Ga(OH₂)₁₈]³⁺ clusters (T symmetry) explain strong H-bonding between first and second hydration shells .
Applications : Simulate dehydration pathways or ligand substitution kinetics to guide experimental design.
Properties
IUPAC Name |
digallium;trisulfate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNGAUGWXGMLDK-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2H2O13S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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